ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole ring, fluorobenzoyl group, and sulfanyl acetate moiety, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-18(26)13-29-20-24-23-17(25(20)16-9-4-3-5-10-16)12-22-19(27)14-7-6-8-15(21)11-14/h3-11H,2,12-13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXSANDQYBRJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and an appropriate amine.
Attachment of the Sulfanyl Acetate Moiety: The final step involves the reaction of the triazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of triazole derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites or receptor binding pockets, while the fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfanyl acetate moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Ethyl 2-[[5-[[(3-chlorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Ethyl 2-[[5-[[(3-bromobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Uniqueness
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the 3-fluorobenzoyl group, which can enhance its binding affinity and specificity towards certain biological targets
Biological Activity
Ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a fluorinated phenyl group often enhances the pharmacological properties of compounds due to improved metabolic stability and bioavailability. The overall structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular processes. Its triazole moiety is known to interact with enzymes through hydrogen bonding and hydrophobic interactions.
- Antimicrobial Activity : Preliminary studies indicate that similar triazole derivatives exhibit antimicrobial properties against various pathogens, suggesting potential activity against bacteria and fungi.
- Antitumor Effects : Compounds with similar structures have shown promise in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
Biological Activity Data
A summary of biological activities observed in related compounds can provide insights into the expected efficacy of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives against clinical isolates. It was found that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, indicating potential therapeutic applications in treating bacterial infections.
- Anticancer Activity : In vitro studies on triazole derivatives demonstrated their ability to inhibit the growth of several cancer cell lines. For instance, compounds were tested on HepG2 liver cancer cells and showed a dose-dependent reduction in cell viability, supporting further investigation into their use as anticancer agents.
Q & A
Q. Analytical methods :
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 8.2 ppm (triazole-H), δ 4.2 ppm (CH₂-S), δ 1.3 ppm (ethyl-CH₃) | Confirm substituent positions and purity. |
| IR | 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring) | Identify functional groups. |
| X-ray crystallography | Space group P21/c, unit cell dimensions: a=9.389 Å, b=8.243 Å, c=20.861 Å, β=100.72° | Resolve 3D conformation and bond angles . |
Basic: What preliminary biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric assays for kinases or proteases linked to triazole pharmacology.
Note : Use DMSO as a solvent control (<1% v/v) to avoid false positives .
Advanced: How can the mechanism of action be investigated given structural ambiguity?
Q. Methodological steps :
Molecular docking : Target enzymes (e.g., CYP450, DHFR) using AutoDock Vina. Compare binding energies with known inhibitors.
Enzyme kinetics : Measure IC₅₀ values for candidate targets via spectrophotometric assays.
Mutagenesis studies : Modify key residues in enzyme active sites to assess binding dependency.
Contradictions : If bioactivity conflicts with docking predictions, validate via SPR (surface plasmon resonance) for direct binding evidence .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Variable substituents : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the phenyl ring.
- Core modifications : Replace triazole with imidazole or tetrazole.
- Assay design : Test analogs in parallel against primary targets (e.g., fungal CYP51 for antifungal activity).
Key finding : Fluorophenyl analogs show 2-3× higher potency than chlorophenyl derivatives in antifungal assays .
Advanced: What computational modeling approaches predict its stability and reactivity?
| Method | Application |
|---|---|
| DFT (B3LYP/6-31G)* | Calculate HOMO-LUMO gaps (predict redox stability). |
| MD simulations | Assess solvation effects in aqueous/PBS environments. |
| ADMET prediction | Use SwissADME to estimate logP (2.8–3.2) and bioavailability . |
Advanced: How to resolve contradictions in bioactivity data across studies?
Case example : Discrepancies in IC₅₀ values for antifungal activity may arise from:
- Assay conditions : pH (6.5 vs. 7.4) affects protonation states.
- Purity : HPLC-MS validation (>95% purity required).
- Structural analogs : Differentiate between 3-fluorophenyl and 4-fluorophenyl isomers via NOESY NMR .
Advanced: What analytical methods optimize purity assessment for this compound?
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min.
- LC-MS : ESI+ mode, m/z 487.2 [M+H]⁺.
- Elemental analysis : ≤0.3% deviation from theoretical C, H, N values .
Advanced: How to evaluate metabolic stability in vitro?
Liver microsomes : Incubate with rat/human microsomes, quantify parent compound via LC-MS.
CYP inhibition : Screen against CYP3A4/2D6 using luminescent substrates.
Metabolite ID : HRMS/MS fragmentation to detect hydroxylated or demethylated products .
Advanced: What strategies improve synthetic yield during scale-up?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., over-alkylation).
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress.
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
